

physical and chemical properties of monomethyl methylmalonate

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Compound of Interest

Compound Name: 3-Methoxy-2-methyl-3-oxopropanoic acid

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Monomethyl Malonate

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Abstract

Monomethyl malonate, also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic acid, is a pivotal reagent in modern organic synthesis. As a mono-ester derivative of malonic acid, it possesses a unique bifunctional architecture, featuring both a carboxylic acid and a methyl ester. This duality allows for selective chemical transformations, making it an invaluable C3 building block for synthesizing complex molecular frameworks, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive exploration of its core physical and chemical properties, detailed synthetic and purification protocols, key applications with mechanistic insights, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Monomethyl malonate's utility is fundamentally derived from its molecular structure, which dictates its reactivity and physical behavior.

Structure and Nomenclature

The molecule consists of a central methylene group flanked by a carboxylic acid and a methyl ester group. This structure provides a reactive acidic proton on the α -carbon and two distinct carbonyl functionalities for further elaboration.

Caption: Chemical Structure of Monomethyl Malonate

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-methoxy-3-oxopropanoic acid[1]
Synonyms	Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid[2][3]
CAS Number	16695-14-0[2][3]
Molecular Formula	C ₄ H ₆ O ₄ [2][3]
Molecular Weight	118.09 g/mol [3]
Canonical SMILES	COC(=O)CC(=O)O[2]
InChI Key	PBVZQAXFSQKDKK-UHFFFAOYSA-N[2]

Physical Properties

Monomethyl malonate is typically supplied as a clear, colorless to light yellow liquid or as a solid, a discrepancy that may depend on purity and ambient temperature.[3][4] Its physical characteristics are critical for designing experimental setups, particularly for solvent selection and purification procedures.

Table 2: Physical and Thermochemical Data

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid or solid	[3][4]
Boiling Point	232 °C	[3][5]
Density	1.128 g/mL	[3][5]
Flash Point	104 °C	[3][5]
Refractive Index	1.428	[3][5]
pKa (Predicted)	2.83 ± 0.32	[3][5]

Solubility Profile

Qualitative assessments confirm that monomethyl malonate is soluble in water and polar organic solvents.[2][4] This solubility is attributed to its ability to engage in hydrogen bonding via its carboxylic acid group. While specific quantitative data for monomethyl malonate is not extensively published, data for the closely related methylmalonic acid can serve as a useful proxy for estimating its behavior in polar media.

Table 3: Quantitative Solubility of Analog Methylmalonic Acid

Solvent	Solubility (approx.)	Source
Ethanol	~25 mg/mL	[6]
DMSO	~30 mg/mL	[6]
DMF	~30 mg/mL	[6]
PBS (pH 7.2)	~10 mg/mL	[6]

Note: This data is for the analog methylmalonic acid (C₄H₆O₄, CAS 516-05-2) and is provided for estimation purposes.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of monomethyl malonate after synthesis or before use.

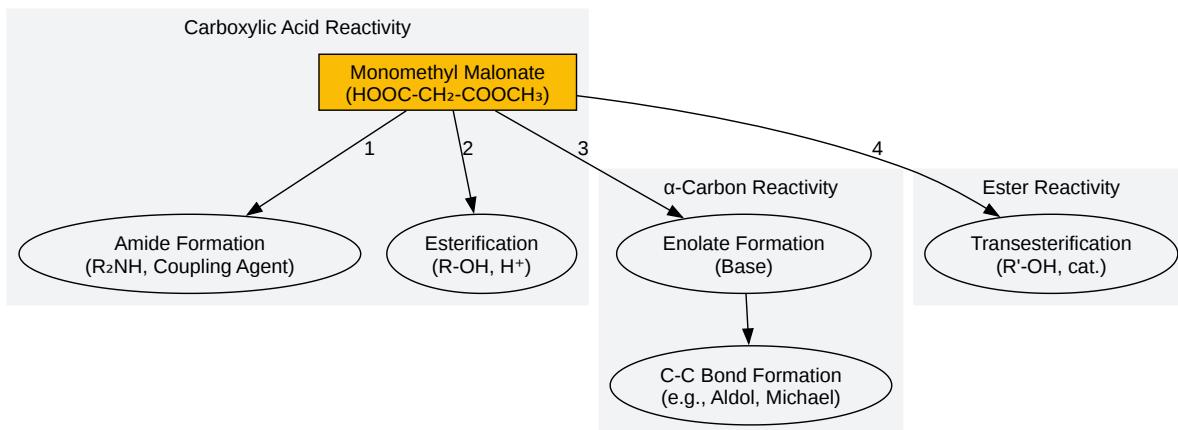
- $^1\text{H-NMR}$ (300 MHz, CDCl_3): The proton NMR spectrum provides unambiguous structural confirmation. The reported chemical shifts are:
 - δ 10.88 (1H, broad singlet): Corresponds to the acidic proton of the carboxylic acid. The broadness is characteristic of exchangeable protons.
 - δ 3.78 (3H, singlet): Represents the three protons of the methyl ester group.
 - δ 3.47 (2H, singlet): Represents the two protons of the central methylene (α -carbon) group.[6]
- $^{13}\text{C-NMR}$: While a verified experimental spectrum is not readily available in public databases, the expected signals based on its structure are:
 - ~175-178 ppm: Carbonyl carbon of the carboxylic acid.
 - ~170-172 ppm: Carbonyl carbon of the methyl ester.
 - ~52-54 ppm: Methoxy carbon ($-\text{OCH}_3$) of the ester.
 - ~40-42 ppm: Methylene α -carbon ($-\text{CH}_2-$).
- Infrared (IR) Spectroscopy: An IR spectrum would be characterized by the following key absorption bands:
 - ~2500-3300 cm^{-1} (broad): A very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid.
 - ~1740 cm^{-1} (strong, sharp): C=O stretching of the ester carbonyl.
 - ~1710 cm^{-1} (strong, sharp): C=O stretching of the carboxylic acid carbonyl.
 - ~1200-1300 cm^{-1} : C-O stretching vibrations.

- Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M^+) would appear at $m/z = 118$. Common fragmentation patterns would involve the loss of the methoxy group ($-OCH_3$, $m/z = 31$) to give a fragment at $m/z = 87$, or the loss of the carboxyl group ($-COOH$, $m/z = 45$) to give a fragment at $m/z = 73$.

Chemical Profile: Reactivity and Stability

Monomethyl malonate is a stable compound under standard laboratory conditions but can react with strong acids or bases.^[2] It should be stored in a cool, dry place, sealed from moisture.^[5] Its reactivity is centered around its two functional groups.

- Nucleophilic Acyl Substitution: The carboxylic acid can be activated (e.g., with coupling agents like DCC or EDC) to form amides or activated esters.
- Esterification/Transesterification: Both the ester and acid groups can undergo further esterification or transesterification reactions under appropriate catalytic conditions.^[2]
- Condensation Reactions: The α -protons are acidic and can be removed by a suitable base to form an enolate, which is a potent nucleophile for various condensation reactions.^[2]
- Lactonization: In the presence of reagents like ceric ammonium nitrate (CAN), it participates in the lactonization of olefins, showcasing its utility in forming cyclic structures.^[3]



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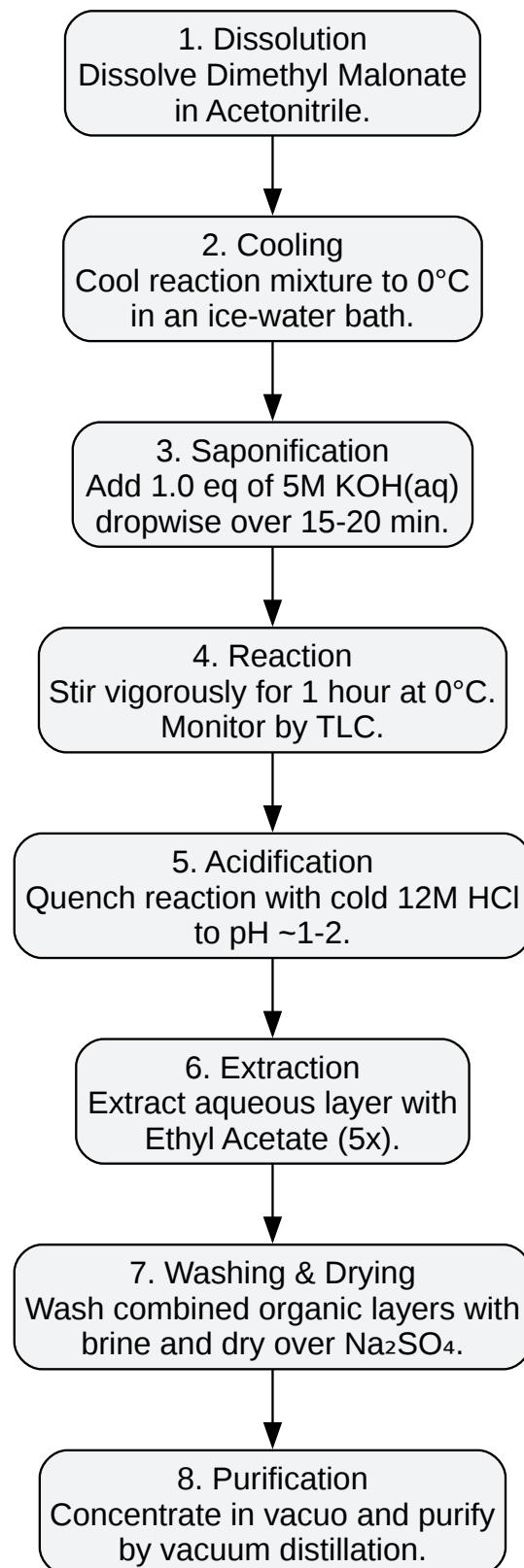
Caption: Key Reactivity Pathways of Monomethyl Malonate

Synthesis and Purification

The most efficient and scalable synthesis of monomethyl malonate involves the selective monohydrolysis of its parent diester, dimethyl malonate.^{[6][7]} This method is environmentally benign, using water as a primary solvent and inexpensive reagents.^{[6][7]}

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from established large-scale synthesis procedures.^[6] The causality behind this procedure lies in the stoichiometric control of the base. By using approximately one equivalent of hydroxide, the reaction selectively cleaves one ester group, as the resulting carboxylate salt is deactivated towards further nucleophilic attack.

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Caption: Workflow for the Synthesis of Monomethyl Malonate

Step-by-Step Methodology:

- **Setup:** In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (1.2 mol) and a minimal amount of acetonitrile (~10 mL) to ensure dissolution.[6]
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0°C.
- **Hydrolysis:** Prepare a 5M aqueous solution of potassium hydroxide (KOH). Add 1.0 molar equivalent of the KOH solution dropwise to the stirred diester solution over 15-20 minutes, ensuring the temperature remains near 0°C.
- **Reaction Monitoring:** Allow the mixture to stir vigorously for 1 hour at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester.
- **Workup - Acidification:** Once the reaction is complete, slowly add 12M hydrochloric acid (HCl) to the cold reaction mixture until the pH is strongly acidic (pH 1-2). Saturate the aqueous layer with sodium chloride (NaCl) to reduce the solubility of the product.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 500 mL).[6]
- **Drying:** Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).
- **Purification:** After filtering off the drying agent, concentrate the solution using a rotary evaporator. The resulting crude oil is purified by distillation under reduced pressure (boiling point of 91-92°C at 2.5 mmHg) to yield pure monomethyl malonate as a colorless oil.[6]

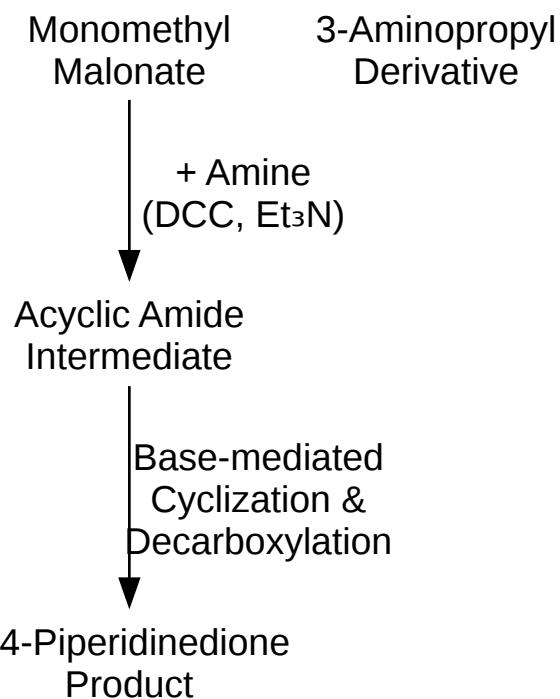
Applications in Pharmaceutical and Chemical Synthesis

Monomethyl malonate is a cornerstone intermediate for constructing molecules of pharmaceutical interest. Its bifunctional nature is expertly exploited to build heterocyclic and other complex scaffolds.

Case Study: Synthesis of a 2,4-Piperidinedione Intermediate

2,4-piperidinedione is a core structure in pharmaceuticals like Alosetron, an effective treatment for irritable bowel syndrome (IBS).^[1] Monomethyl malonate serves as a key reactant in an efficient acylation-condensation-cyclization sequence.

Reaction Causality: The process involves an initial amide bond formation between the carboxylic acid of monomethyl malonate and an aminopropyl synthon. This is typically mediated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). The resulting intermediate possesses both an ester and an amide, perfectly poised for an intramolecular Dieckmann-type condensation to form the piperidinedione ring upon treatment with a base, followed by decarboxylation.



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Caption: Synthesis of 2,4-Piperidinedione Core

Case Study: Synthesis of a Boceprevir Intermediate

Monomethyl malonate, as its potassium salt, is used in the synthesis of an intermediate for Boceprevir, a protease inhibitor for treating Hepatitis C.^[1] In this application, the potassium salt (potassium monomethyl malonate) acts as a potent nucleophile, reacting with an activated carboxylic acid (cyclobutylacetic acid) to form a β -keto ester, a crucial C-C bond-forming step in the construction of the complex drug molecule.^[1]

Safety and Handling

While considered a low-hazard chemical, proper handling is essential to ensure laboratory safety.^[2]

Table 4: GHS Hazard and Precautionary Information

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation. ^[5]
H319		Causes serious eye irritation. ^[5]
H335		May cause respiratory irritation. ^[5]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. ^[5]
P280		Wear protective gloves/eye protection/face protection.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[5]
P405		Store locked up. ^[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[4\]](#)
- First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[\[8\]](#)
- First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.[\[9\]](#)

Conclusion

Monomethyl malonate is a uniquely versatile and powerful synthetic intermediate. Its value lies in its well-defined physicochemical properties and the predictable, selective reactivity of its dual functional groups. A thorough understanding of its characteristics, from its spectral signature and solubility to its handling requirements and synthetic behavior, empowers researchers to leverage this building block efficiently and safely. The robust and scalable synthetic protocols available make it an accessible and economically viable choice for the development of high-value molecules in the pharmaceutical and chemical industries.

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